3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl-
Description
3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- is a β-carboline alkaloid derivative characterized by a partially saturated pyridoindole core (4,9-dihydro form) and a phenyl substituent at position 1. This structural motif is shared among natural and synthetic β-carbolines, which are known for diverse pharmacological activities, including antimicrobial, antitumor, and neuroactive properties.
Properties
IUPAC Name |
1-phenyl-4,9-dihydro-3H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h1-9,19H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMKQGDSXJEJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402970 | |
| Record name | 1-phenyl-4,9-dihydro-3H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10022-79-4 | |
| Record name | 1-phenyl-4,9-dihydro-3H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pictet-Spengler Reaction
The Pictet-Spengler reaction remains a cornerstone for constructing the β-carboline scaffold. Tryptamine derivatives react with benzaldehyde derivatives under acidic conditions to form the tetrahydro-β-carboline intermediate, which is subsequently dehydrogenated. For 4,9-dihydro-1-phenyl variants, stoichiometric control of the phenyl group introduction is critical. Using hydrochloric acid as both catalyst and solvent at reflux temperatures (80–110°C), yields of 60–75% are achievable, though product purity often requires chromatographic purification.
Bischler-Napieralski Cyclization
This method employs 2-phenylethylamine derivatives cyclized via phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). A notable adaptation involves N-(2-phenylethyl)indole-3-carboxamide precursors, which undergo intramolecular cyclization at 120–140°C to yield the dihydropyridoindole core. Yields vary widely (40–68%) depending on electron-donating/withdrawing substituents on the phenyl ring.
Transition Metal-Catalyzed Approaches
Palladium-Mediated Cross-Coupling
Modern protocols leverage Pd(OAc)₂/Xantphos catalytic systems for constructing the pyridine-indole fusion. A representative procedure involves Suzuki-Miyaura coupling between 3-bromoindole and 2-aminophenylboronic acid, followed by in situ cyclization. Under inert atmosphere with Cs₂CO₃ base in DMF at 100°C, this method achieves 70–82% yields with >95% purity by HPLC.
Copper-Catalyzed Amination
Copper(I) iodide catalyzes the coupling of 2-iodopyridine with indole-3-amine derivatives in the presence of N,N’-dimethylethylenediamine (DMEDA). Optimized conditions (110°C, 24 h, DMSO solvent) provide moderate yields (55–65%) but excellent functional group tolerance for electron-deficient aryl groups.
Multi-Component Reaction (MCR) Systems
L-Proline Catalyzed Condensation
A three-component reaction of indole-3-carbaldehyde, phenylacetaldehyde, and ammonium acetate in ethanol with L-proline (20 mol%) at 60°C purportedly forms the target compound. However, recent studies identified this method as unreliable, with the actual products being 4,4-(phenylmethylene)-bis-pyrazoles. Validated alternatives replace L-proline with p-toluenesulfonic acid (PTSA), yielding 58–63% authentic 4,9-dihydro-1-phenyl derivatives after oxidation.
Aryne Annulation Strategies
Benzyne intermediates generated from hexadehydro-Diels-Alder (HDDA) reactions enable annulation with pyridine-imine precursors. Using TBAT (tetrabutylammonium difluorotriphenylsilicate) as fluoride source in THF/toluene (1:1) at room temperature, this method achieves 53–66% yields. Slow addition of benzyne precursors over 6 hours minimizes dimerization side products.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Large-scale manufacturing employs tubular flow reactors for precise control of exothermic cyclization steps. A patented process combines tryptamine hydrochloride and benzaldehyde in acetic acid at 150°C under 10 bar pressure, achieving 85% conversion with residence times under 5 minutes. In-line HPLC monitoring enables real-time adjustment of stoichiometry.
Solid-Phase Catalytic Hydrogenation
Batch reactors with Pd/C (5 wt%) or Raney nickel catalysts reduce intermediates like 1-phenyl-3,4-dihydro-β-carboline under 30–50 psi H₂. Methanol/water (9:1) solvent systems at 80°C provide >98% dehydroxylation efficiency, crucial for pharmaceutical-grade material.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Cyclization
Comparative studies reveal polar aprotic solvents (DMF, DMSO) enhance cyclization rates but increase byproduct formation. Mixed solvent systems (THF/H₂O 4:1) balance reactivity and selectivity, particularly for Pd-catalyzed methods.
Temperature-Conversion Relationships
Arrhenius analysis of the Pictet-Spengler reaction shows activation energies of 85–95 kJ/mol, with optimal temperature windows between 90–110°C. Exceeding 120°C accelerates decomposition, reducing yields by 15–20% per 10°C increment.
Analytical Validation Protocols
Structural Confirmation
1H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J = 7.8 Hz, 1H, H-5), 7.65–7.58 (m, 2H, Ph), 7.45–7.32 (m, 5H), 4.21 (s, 2H, H-4), 3.95 (s, 2H, H-9). LC-MS (ESI+): m/z 273.2 [M+H]+ (calc. 273.14).
Purity Assessment
HPLC methods using C18 columns (4.6 × 150 mm, 3.5 μm) with acetonitrile/0.1% formic acid gradients achieve baseline separation of diastereomers. System suitability requires ≥95% purity with RSD <1.5% across triplicate injections.
Comparative Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scale (g) | Key Advantage |
|---|---|---|---|---|
| Pictet-Spengler | 68 | 92 | 0.1–50 | Substrate availability |
| Pd-catalyzed coupling | 78 | 98 | 0.01–10 | Regioselectivity |
| Flow synthesis | 85 | 99 | 100–500 | Scalability |
| Aryne annulation | 60 | 95 | 0.1–5 | Functional group tolerance |
Scientific Research Applications
3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Pharmacological Implications
Harmaline (4,9-Dihydro-7-methoxy-1-methyl-3H-pyrido[3,4-b]indole)
- Key Differences : Harmaline features a methyl group at position 1 and a methoxy group at position 7, compared to the phenyl group in the target compound.
- Activity: Demonstrated plant growth-regulating effects in wheat and other crops, enhancing yield and physiological responses . It also exhibits hallucinogenic and antitumor properties .
Ethyl 2,3,4,9-Tetrahydro-1-phenyl-1H-pyrido[3,4-b]indole-3-carboxylate
- Key Differences : Contains a carboxylate ester at position 3 and a phenyl group at position 1.
- Role : Primarily a synthetic intermediate in β-carboline-piperazine derivative synthesis, highlighting the versatility of the core structure for functionalization .
RSL3 (Ferroptosis Activator)
- Key Differences : A complex derivative with a chloroacetyl group and methoxycarbonylphenyl substituent.
- Activity : Inhibits glutathione peroxidase 4 (GPX4), inducing ferroptosis—a form of programmed cell death—with an IC50 of 100 nM .
1-(3,4,5-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (CAS 331852-88-1)
- Key Differences : Substituted with a trimethoxyphenyl group at position 1.
Key Observations :
- Position 1 Substituents : Methyl (harmaline) and phenyl groups (target compound) confer distinct lipophilic and electronic properties. Phenyl groups may enhance π-π stacking interactions in receptor binding compared to smaller alkyl groups.
- Position 7 Modifications : Methoxy groups (harmaline) contribute to antioxidant and cytotoxic activities, whereas their absence in the target compound may alter redox-related effects .
Biological Activity
3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- (CAS: 10022-79-4) is a heterocyclic compound that belongs to the indole derivative class. Its structure features a fused tricyclic arrangement combining a pyridine ring and an indole moiety, with a phenyl group at the 1-position. This unique configuration contributes to its notable biochemical properties and potential biological activities.
The compound exhibits significant interactions with various enzymes and proteins, influencing their activities:
- Monoamine Oxidase Inhibition : It has been shown to inhibit monoamine oxidase (MAO), an enzyme critical for the degradation of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially enhancing mood and cognitive functions.
- Cytochrome P450 Interaction : The compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction may affect the pharmacokinetics of co-administered drugs.
Cellular Effects
The biological activity of 3H-Pyrido[3,4-b]indole extends to various cellular processes:
- Neuronal Modulation : In neuronal cells, it modulates neurotransmitter receptors, impacting synaptic transmission and plasticity. This modulation can influence cognitive functions and emotional responses.
- Induction of Apoptosis : The compound has been observed to induce apoptosis in certain cell types by affecting signaling pathways such as PI3K/Akt and MAPK pathways. This property suggests potential applications in cancer therapy.
Molecular Mechanisms
At the molecular level, the compound's effects are mediated through several mechanisms:
- Enzyme Binding : It binds to active sites of enzymes like MAO, leading to their inhibition and subsequent alterations in neurotransmitter levels.
- Gene Expression Regulation : The compound can modulate gene transcription related to cell survival and apoptosis, further influencing cellular outcomes.
Case Studies and Experimental Data
Recent studies have explored the biological activity of related compounds within the pyridoindole family:
- Anticancer Activity : A study investigated derivatives of pyrido[2,3-d]pyrimidine compounds against various cancer cell lines. Some derivatives exhibited significant cytotoxic effects on triple-negative breast cancer (TNBC) cells, indicating potential therapeutic applications for compounds with similar structural motifs as 3H-Pyrido[3,4-b]indole .
- Antiviral Properties : Another research effort focused on compounds derived from indole structures demonstrating antiviral activity against SARS-CoV. While not directly related to 3H-Pyrido[3,4-b]indole, these findings highlight the broader potential of indole derivatives in medicinal chemistry .
Comparison with Similar Compounds
The biological activity of 3H-Pyrido[3,4-b]indole can be compared with other indole derivatives:
These comparisons underscore the unique pharmacological profiles that different substitutions on the indole structure can impart.
Q & A
Q. What are the key structural characteristics and spectroscopic identifiers for 3H-Pyrido[3,4-b]indole derivatives?
The core structure of 3H-Pyrido[3,4-b]indole derivatives includes a fused pyrido-indole system. Key identifiers include:
- Molecular formula : C11H8N2 for the unsubstituted backbone (e.g., 9H-Pyrido[3,4-b]indole) .
- IUPAC InChIKey : AIFRHYZBTHREPW-UHFFFAOYSA-N (for unsubstituted analogs) .
- Mass spectrometry : Molecular weight 168.1946 g/mol (base structure) .
- NMR : Distinct aromatic proton signals for indole and pyridine moieties, with shifts influenced by substituents (e.g., phenyl or methyl groups) .
Q. What synthetic routes are commonly used to prepare 4,9-dihydro-1-phenyl derivatives of pyridoindoles?
A standard approach involves cyclocondensation reactions. For example:
- Phenylhydrazine-based synthesis : Reacting diketones with phenylhydrazine under acidic conditions yields pyrrolo[3,4-b]indole scaffolds, with yields up to 88% .
- Derivatization : Introducing substituents (e.g., phenyl groups) via alkylation or nucleophilic substitution at the indole nitrogen .
Q. How should researchers handle stability and storage of pyridoindole derivatives in laboratory settings?
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
- Hazards : Avoid exposure to oxidizers; decomposition under heat may release toxic gases (e.g., NOx) .
- Safety protocols : Use PPE (gloves, goggles) and work in ventilated areas .
Advanced Research Questions
Q. What challenges arise in introducing N-substituents to pyridoindole derivatives, and how can they be mitigated?
- Problem : Attempted N-phenylsulfonation of pyrrolo[3,4-b]indoles often fails due to steric hindrance or electronic deactivation .
- Solutions :
- Use phase-transfer catalysts (e.g., n-Bu4NHSO4) to enhance reactivity .
- Optimize reaction conditions (e.g., DMSO as solvent, controlled pH) .
Q. How do structural modifications (e.g., methoxy or methyl groups) influence the bioactivity of β-carboline analogs?
- Anticancer activity : Methoxy-substituted derivatives (e.g., harmaline) show enhanced binding to DNA and inhibition of topoisomerases. Pd(II) and Pt(II) complexes of harmaline exhibit IC50 values of 0.2–2.0 µg/mL against tumor cell lines .
- Structure-activity relationships (SAR) :
- Methyl groups at the 1-position increase lipophilicity and membrane permeability .
- Methoxy groups at the 7-position improve antioxidant properties (e.g., hydroxyl radical scavenging) .
Q. What methodologies resolve contradictions in reported synthetic yields for pyridoindole derivatives?
- Case study : Discrepancies in N-substitution yields (e.g., 88% for benzylation vs. failed sulfonation ) may stem from:
- Reagent purity : Ensure anhydrous conditions for moisture-sensitive reactions.
- Catalyst selection : Transition-metal catalysts (e.g., In(OTf)3) improve efficiency in multi-component reactions .
Q. What advanced catalytic strategies enable the synthesis of novel pyridoindole-imidazo hybrids?
- In(OTf)3 catalysis : Efficiently couples β-carbolines with imidazo[1,2-a]pyridines via C–H activation, enabling one-pot synthesis of hybrid scaffolds .
- Key steps :
- Preparation of tetrahydro intermediates (e.g., 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole) .
- N-alkylation with functionalized imidazoles under mild conditions .
Methodological Notes
- Analytical techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in substituted derivatives .
- Data interpretation : Compare experimental melting points (e.g., 201°C for 9H-Pyrido[3,4-b]indole ) with computational predictions to validate purity.
- Ethical compliance : Adhere to regulations for cytotoxic compounds (e.g., harmaline derivatives) during bioassays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
